Product packaging for 2-(4-Methylphenyl)naphthalene(Cat. No.:CAS No. 59115-49-0)

2-(4-Methylphenyl)naphthalene

Cat. No.: B1628829
CAS No.: 59115-49-0
M. Wt: 218.29 g/mol
InChI Key: ZXXGUXICWKNYJD-UHFFFAOYSA-N
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Description

2-(4-Maphthalene is a polyaromatic hydrocarbon compound with the molecular formula C17H14 and a calculated molecular weight of 218.29 g/mol . This structure, which features a naphthalene core linked to a 4-methylphenyl group, is of significant interest in materials science research. It serves as a valuable organic building block for synthesizing more complex molecular systems, such as those used in the development of organic semiconductors and luminescent materials . While specific studies on this exact molecule are not fully detailed in the public domain, its core components are well-known. Methylnaphthalene isomers, for instance, are established compounds in industrial and research contexts . Researchers value 2-(4-Methylphenyl)naphthalene for its potential to modify electronic properties, thermal stability, and intermolecular interactions in supramolecular chemistry and crystal engineering. This product is provided for research purposes only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H14 B1628829 2-(4-Methylphenyl)naphthalene CAS No. 59115-49-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

59115-49-0

Molecular Formula

C17H14

Molecular Weight

218.29 g/mol

IUPAC Name

2-(4-methylphenyl)naphthalene

InChI

InChI=1S/C17H14/c1-13-6-8-15(9-7-13)17-11-10-14-4-2-3-5-16(14)12-17/h2-12H,1H3

InChI Key

ZXXGUXICWKNYJD-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C2=CC3=CC=CC=C3C=C2

Canonical SMILES

CC1=CC=C(C=C1)C2=CC3=CC=CC=C3C=C2

Origin of Product

United States

Overview of Aryl Naphthalene Scaffolds in Contemporary Organic Chemistry

Aryl-naphthalene scaffolds are prevalent structural motifs in a multitude of organic compounds, including many natural products and synthetic materials. rsc.org These structures, characterized by an aryl group directly attached to a naphthalene (B1677914) core, are of significant interest due to their diverse biological activities and unique photophysical properties. rsc.orgnih.gov

In the realm of natural products, the arylnaphthalene lignan (B3055560) scaffold is particularly noteworthy. acs.orgacs.orgscispace.comresearchgate.net Compounds containing this core structure have been isolated from various plant species and often exhibit a range of biological effects. rsc.org The development of synthetic routes to access these complex molecules is an active area of research in organic chemistry. Gold-catalyzed intramolecular cyclization reactions have emerged as a powerful method for constructing the arylnaphthalene framework in high yields. acs.orgacs.orgresearchgate.net Other synthetic strategies include palladium-catalyzed cross-coupling reactions and tandem annulations. nih.govresearchgate.net

Beyond natural products, aryl-naphthalene derivatives are being explored for applications in materials science. Their extended conjugated systems can give rise to interesting electronic and optical properties. For instance, certain arylalkynyl naphthalene derivatives have been synthesized and shown to be promising blue-emitting materials for potential use in organic light-emitting diodes (OLEDs). nih.govacs.org The twisted orientation of the aryl substituents relative to the naphthalene plane in these molecules can prevent close packing in the solid state, which is beneficial for maintaining luminescence efficiency in thin films. nih.gov

The synthesis of substituted naphthalenes is a key focus, with various methods developed to control the regioselectivity of functionalization. Transition-metal-free methods, such as those involving arynes and alkynoates, provide novel pathways to diverse naphthalene structures. researchgate.net

Significance of 2 4 Methylphenyl Naphthalene Within Biaryl Systems Research

Established Synthetic Pathways for this compound

Established methods for synthesizing 2-arylnaphthalenes, including this compound, often rely on powerful and versatile cross-coupling reactions.

Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction is one of the most efficient methods for forming C-C bonds and is widely used for the synthesis of arylnaphthalenes. researchgate.netacs.org The reaction typically involves the coupling of an aryl boronic acid with a halo-naphthalene. For instance, the synthesis of this compound can be achieved by reacting 2-bromonaphthalene (B93597) with 4-methylphenylboronic acid in the presence of a palladium catalyst and a base. A study on the synthesis of various arylnaphthalenes via Suzuki-Miyaura coupling demonstrated high yields for the reaction between 1-bromonaphthalene (B1665260) and various arylboronic acids, including 4-methylphenylboronic acid, resulting in a 98% yield of the corresponding product. researchgate.net The reaction conditions, such as the choice of catalyst, base, and solvent, can significantly influence the reaction's efficiency and selectivity. researchgate.netresearchgate.netmdpi.com Research has shown that the reactivity in Suzuki-Miyaura couplings can be influenced by the electronic properties of the substituents on the aryl rings, with electron-donating groups often leading to higher yields. researchgate.net

Heck Reaction: The Heck reaction, another palladium-catalyzed process, couples an unsaturated halide with an alkene. wikipedia.org While it's a cornerstone of C-C bond formation, its direct application for the synthesis of this compound would involve the reaction of a halonaphthalene with 4-methylstyrene. The reaction typically exhibits high trans selectivity. organic-chemistry.org The mechanism involves oxidative addition of the aryl halide to a Pd(0) complex, followed by insertion of the alkene and subsequent β-hydride elimination. diva-portal.org

Suzuki-Miyaura Coupling for Arylnaphthalene Synthesis researchgate.net
EntryArylboronic AcidHalonaphthaleneProductYield (%)
1Phenylboronic acid1-Bromonaphthalene1-Phenylnaphthalene98
24-Methylphenylboronic acid1-Bromonaphthalene1-(4-Methylphenyl)naphthalene98
33-Methylphenylboronic acid1-Bromonaphthalene1-(3-Methylphenyl)naphthalene98
42-Methylphenylboronic acid1-Bromonaphthalene1-(2-Methylphenyl)naphthalene92
54-Fluorophenylboronic acid1-Bromonaphthalene1-(4-Fluorophenyl)naphthalene98
6Phenylboronic acid2-Bromonaphthalene2-Phenylnaphthalene (B165426)98
74-Methylphenylboronic acid2-BromonaphthaleneThis compound98

Organometallic reagents, such as organolithium or Grignard reagents, can be used to form the crucial C-C bond in aryl-naphthalene synthesis. acs.org These methods often involve the reaction of an organometallic derivative of one aromatic component with a halogenated derivative of the other. For example, 4-methylphenyllithium could theoretically react with 2-bromonaphthalene to form this compound. The synthesis of a stable 2-germanaphthalene, an organometallic analog of naphthalene, highlights the versatility of organometallic chemistry in creating novel aromatic systems. acs.org

Novel Cyclization and Annulation Strategies for Naphthalene Derivatives

Recent advancements have focused on developing novel cyclization and annulation reactions to construct the naphthalene core with aryl substituents in a more direct and efficient manner. acs.orgyale.edu These methods often offer high regioselectivity. acs.org

One such strategy involves the electrophilic cyclization of arylalkynes. nih.gov For example, arene-containing propargylic alcohols can undergo a 6-endo-dig cyclization in the presence of electrophiles like iodine monochloride (ICl) or bromine (Br2) to yield substituted naphthalenes. nih.gov Another innovative approach is the titanium tetrachloride-mediated annulation of α-aryl-substituted carbonyl compounds with alkynes, which provides polysubstituted naphthalenes with high regioselectivity. acs.org Furthermore, electrochemical [4+2] annulation of styrenes has emerged as a mild and efficient method to access naphthalene derivatives. chinesechemsoc.org

Titanium Tetrachloride Mediated Annulation for Naphthalene Synthesis acs.org
α-Aryl CarbonylAlkyneProductYield (%)
2-PhenylpropanalPhenylacetylene1-Methyl-2,4-diphenylnaphthalene85
2-Phenylacetaldehyde1-Phenyl-1-propyne1-Methyl-2,3-diphenylnaphthalene82
2-(4-Methoxyphenyl)acetaldehydePhenylacetylene6-Methoxy-1,3-diphenylnaphthalene78

Investigation of Regioselectivity and Stereoselectivity in Aryl-Naphthalene Synthesis

Controlling the regioselectivity and stereoselectivity is a critical aspect of synthesizing specifically substituted aryl-naphthalenes. In Suzuki-Miyaura reactions, the position of the halogen on the naphthalene ring and the substituents on the arylboronic acid dictate the final regiochemistry. researchgate.net For instance, the reaction of 1-bromonaphthalene will yield a 1-arylnaphthalene, while 2-bromonaphthalene will produce a 2-arylnaphthalene. researchgate.net

In cyclization reactions, the regioselectivity is often governed by the electronics and sterics of the starting materials. yale.edu For example, in the triflic acid-catalyzed annulation of α-aryl carbonyls with arylalkynes, the regiochemical outcome is influenced by the electronic properties of the reacting partners. researchgate.net Similarly, in the intramolecular anionic Diels-Alder reactions used to synthesize arylnaphthalene lignans, the substitution pattern on the diyne precursor determines the regiochemistry of the resulting fused lactone ring. thieme-connect.com Asymmetric synthesis methodologies, such as enantioselective Suzuki-Miyaura couplings, have also been developed to control the stereochemistry, particularly for creating axially chiral biaryl compounds. acs.org

Mechanistic Studies of this compound Formation Pathways

Understanding the reaction mechanisms is crucial for optimizing synthetic routes and developing new catalysts. For transition metal-catalyzed reactions, the mechanism generally involves a catalytic cycle.

In the Suzuki-Miyaura reaction , the proposed mechanism for the formation of an arylnaphthalene involves:

Oxidative Addition: The palladium(0) catalyst reacts with the halonaphthalene (e.g., 2-bromonaphthalene) to form a palladium(II) species.

Transmetalation: The aryl group from the organoboron compound (e.g., 4-methylphenylboronic acid) is transferred to the palladium(II) center, displacing the halide. The role of the base is critical in this step, facilitating the formation of a more nucleophilic boronate species. researchgate.netmdpi.com

Reductive Elimination: The two organic groups (the naphthalene and the 4-methylphenyl) on the palladium center couple and are eliminated from the metal, forming the final product, this compound, and regenerating the palladium(0) catalyst. nih.gov

Mechanistic studies on nickel-catalyzed Suzuki-Miyaura reactions have highlighted the potential involvement of Ni(I) species, which can sometimes be detrimental to the catalytic cycle that is proposed to proceed via a Ni(0)/Ni(II) pathway. nih.gov

In annulation reactions , such as the TiCl4-mediated process, the mechanism is proposed to involve the formation of a vinyl cation intermediate from the reaction of the alkyne with TiCl4. acs.org This intermediate then undergoes an electrophilic attack on the aryl ring of the α-aryl carbonyl compound, followed by cyclization and aromatization to yield the naphthalene product. acs.org

Structural Elucidation and Crystallographic Analysis of 2 4 Methylphenyl Naphthalene

Single Crystal X-ray Diffraction Studies of 2-(4-Methylphenyl)naphthalene and its Analogs

In an analog, (2Z)-2-(4-methylphenyl)-3-(2-naphthyl)prop-2-enenitrile, the mean plane of the naphthalene (B1677914) ring system makes a significant dihedral angle of 60.30 (16)° with the benzene (B151609) ring of the 2-(4-methylphenyl) group. iucr.orgnih.govresearchgate.net This substantial twist minimizes steric hindrance between the two bulky aromatic systems. The naphthalene ring itself in this compound is nearly planar, with maximum atomic deviations of -0.008 (3) Å to 0.015 (3) Å. iucr.orgnih.gov

In a more complex derivative, dimethyl 4-(4-methoxyphenyl)-2-(4-methylphenyl)-1-oxo-1,2-dihydronaphthalene-2,3-dicarboxylate, the dihedral angles are similarly pronounced. The mean plane of the 1,2-dihydronaphthalene (B1214177) ring system forms a dihedral angle of 85.83 (3)° with the methylphenyl ring. nih.gov Furthermore, the methoxyphenyl ring is inclined at 19.41 (5)° to the methylphenyl ring. nih.gov Such analyses highlight the non-planar nature of these molecules in the solid state.

Table 1: Selected Dihedral Angles in this compound Analogs
CompoundAromatic Moiety 1Aromatic Moiety 2Dihedral Angle (°)Reference
(2Z)-2-(4-Methylphenyl)-3-(2-naphthyl)prop-2-enenitrileNaphthalene ring2-(4-methylphenyl) ring60.30 (16) nih.govresearchgate.net
Dimethyl 4-(4-methoxyphenyl)-2-(4-methylphenyl)-1-oxo-1,2-dihydronaphthalene-2,3-dicarboxylate1,2-Dihydronaphthalene systemMethylphenyl ring85.83 (3) nih.gov
Dimethyl 4-(4-methoxyphenyl)-2-(4-methylphenyl)-1-oxo-1,2-dihydronaphthalene-2,3-dicarboxylateMethoxyphenyl ringMethylphenyl ring19.41 (5) nih.gov
2-(4-Fluoro-3-methylphenyl)-5-{[(naphthalen-1-yl)oxy]methyl}-1,3,4-oxadiazoleNaphthalene ring systemBenzene ring6.35 (1) researchgate.net

The arrangement of molecules in a crystal lattice is governed by intermolecular forces, leading to specific packing architectures and supramolecular motifs. rsc.org In the crystal structure of (2Z)-2-(4-methylphenyl)-3-(2-naphthyl)prop-2-enenitrile, the packing is stabilized by weak intermolecular C–H···π interactions. iucr.orgnih.gov These interactions occur between the centroids of the six-membered rings of the naphthalene moieties of adjacent molecules. iucr.org

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods provide complementary information to X-ray diffraction by probing the electronic and vibrational properties of the molecule, confirming its structural integrity.

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules in solution. The chemical shifts, signal integrations, and coupling patterns in ¹H and ¹³C NMR spectra provide a detailed map of the proton and carbon environments within the molecule. libretexts.org

For the analog 8-(4-methylphenyl)-1-naphthol, the ¹H NMR spectrum shows a characteristic singlet for the methyl protons at δ = 2.46 ppm. beilstein-journals.org The aromatic protons appear as a series of multiplets and doublets between δ = 6.91 and 7.85 ppm. beilstein-journals.org In the ¹³C NMR spectrum, the methyl carbon resonates at δ = 21.4 ppm, while the aromatic carbons appear in the range of δ = 111.8 to 153.3 ppm, consistent with the proposed structure. beilstein-journals.org

Table 2: ¹H and ¹³C NMR Data for 8-(4-Methylphenyl)-1-naphthol
NucleusChemical Shift (δ, ppm)AssignmentReference
¹H2.46 (s, 3H)-CH₃ beilstein-journals.org
¹H5.56 (s, 1H)-OH beilstein-journals.org
¹H6.91 - 7.85 (m)Aromatic Protons beilstein-journals.org
¹³C21.4-CH₃ beilstein-journals.org
¹³C111.8 - 153.3Aromatic Carbons beilstein-journals.org

Vibrational spectroscopy, including FT-IR and Raman techniques, provides information about the functional groups and molecular vibrations within a compound. mt.com FT-IR spectroscopy measures the absorption of infrared radiation due to molecular vibrations, while Raman spectroscopy is based on the inelastic scattering of monochromatic light. mt.com

The IR spectrum of 8-(4-methylphenyl)-1-naphthol displays a characteristic absorption band at 3532 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group. beilstein-journals.org Other significant bands are observed at 1582 cm⁻¹, 1262 cm⁻¹, and 822 cm⁻¹, which are associated with the aromatic ring vibrations and C-O stretching. beilstein-journals.org A combined experimental and theoretical approach using DFT calculations is often employed to assign the vibrational modes of complex molecules like naphthalene derivatives accurately. nih.gov

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition. It serves as a crucial tool for confirming the identity of a synthesized compound. nih.gov

For 8-(4-methylphenyl)-1-naphthol, the mass spectrum shows the molecular ion peak (M⁺) at an m/z of 234, which corresponds to the molecular weight of the compound (C₁₇H₁₄O). beilstein-journals.org Similarly, for the related compound 2-[(p-methyl-phenyl)amine]-1,4-naphthalenedione, electrospray ionization mass spectrometry (ESI-MS) shows a protonated molecular ion [MH]⁺ at m/z 264.2, confirming its molecular weight. researchgate.net This data provides definitive evidence for the molecular formula of the compound.

UV-Visible Absorption and Emission Spectroscopic Characterization

The electronic absorption and emission properties of this compound are determined by the π-electronic system of the 2-arylnaphthalene chromophore. The UV-Visible absorption spectrum is expected to be characteristic of a substituted naphthalene, showing structured absorption bands corresponding to π→π* transitions.

Due to the scarcity of direct experimental spectra for this compound, the photophysical properties of the parent compound, 2-phenylnaphthalene (B165426), provide a reliable reference. The absorption spectrum of 2-phenylnaphthalene exhibits characteristic bands in the ultraviolet region. nist.govnist.govchemicalbook.com The presence of the p-methyl group in this compound is expected to cause a slight red-shift (bathochromic shift) in the absorption maxima due to its electron-donating inductive effect, which slightly raises the energy of the highest occupied molecular orbital (HOMO).

Upon excitation, 2-arylnaphthalenes typically exhibit fluorescence from the first excited singlet state (S₁). The emission spectrum is generally a mirror image of the lowest energy absorption band. The fluorescence of these compounds can be sensitive to the solvent polarity, with more polar solvents often inducing a red-shift in the emission maximum. Studies on 2-phenylnaphthalene have explored its fluorescence properties, providing insight into the behavior of its derivatives. acs.org

The table below summarizes the reported UV-Visible absorption data for the parent compound, 2-phenylnaphthalene, in a non-polar solvent.

Interactive Table: UV-Visible Absorption Data for 2-Phenylnaphthalene
Solventλmax (nm)log ε
Methylcyclohexane248~4.5
286~4.2
Reference chemicalbook.com

Computational studies on 2-phenylnaphthalene indicate that the lowest energy electronic transitions are associated with the entire π-system of the molecule. acs.org The nature of the excited state and its geometry, particularly the inter-ring dihedral angle, can influence the emission properties, including the fluorescence lifetime and quantum yield. For this compound, similar photophysical behavior is anticipated, with the tolyl group acting as a substituent on the primary naphthalene chromophore.

Computational Chemistry and Theoretical Investigations of 2 4 Methylphenyl Naphthalene

Density Functional Theory (DFT) Calculations for Electronic and Geometric Structures

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. For 2-(4-Methylphenyl)naphthalene, DFT calculations are instrumental in determining its most stable three-dimensional geometry (conformation) and understanding its electronic properties.

The process begins with a geometry optimization, where computational methods systematically alter the molecule's structure to find the lowest energy arrangement. For a molecule like this compound, a key geometric parameter is the dihedral angle between the naphthalene (B1677914) and the 4-methylphenyl (tolyl) rings. While extensive conjugation would favor a planar structure, steric hindrance between the hydrogen atoms on the adjacent rings forces a twisted conformation. DFT calculations, often using functionals like B3LYP or M06-2X with a suitable basis set (e.g., 6-31G* or larger), can predict this equilibrium twist angle. researchgate.net Studies on similarly linked aromatic systems, such as biphenyl, show that this torsion is a critical feature of the molecule's ground state. tandfonline.com The optimized structure provides the foundation for all further computational analyses. doi.org

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Electronic Transitions

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. ajchem-a.com Their energies and spatial distributions are crucial for understanding a molecule's electronic behavior and reactivity. The energy of the HOMO relates to the ability to donate an electron (ionization potential), while the LUMO energy relates to the ability to accept an electron (electron affinity). schrodinger.com

For this compound, both the HOMO and LUMO are expected to be π-type orbitals delocalized across the aromatic framework. Theoretical studies on related substituted naphthalenes show that the presence of a substituent can tune the frontier orbital energies. rsc.orgresearchgate.net The 4-methylphenyl group, being a weak electron-donating group, is expected to raise the energy of the HOMO slightly compared to unsubstituted naphthalene, while having a smaller effect on the LUMO. This leads to a narrowing of the HOMO-LUMO energy gap (ΔE). rsc.org

The HOMO-LUMO gap is a critical parameter, as it approximates the energy required for the lowest-energy electronic excitation in the molecule (a π-π* transition). schrodinger.com A smaller gap generally corresponds to absorption of longer-wavelength light. Time-Dependent DFT (TD-DFT) calculations can be used to more accurately predict the electronic absorption spectrum, revealing the energies and intensities of electronic transitions. bhu.ac.in For instance, a TD-DFT study on naphthalene itself reveals that its lowest excited states arise from transitions involving the HOMO and LUMO. samipubco.com

Table 1: Representative Calculated Frontier Orbital Energies and Gaps for Naphthalene and Related Compounds

Compound Method/Basis Set HOMO (eV) LUMO (eV) Gap (eV) Source
Naphthalene DFT/aug-cc-pVQZ -6.13 -1.38 4.75 samipubco.com
Naphthalene DFT/6-31G -5.82 -0.96 4.86 samipubco.com
Phenyl-substituted Naphthalene B3LYP/6-311++G(d,p) - - ~4.17 researchgate.net

Note: The values in this table are for illustrative purposes to show typical ranges for similar molecular systems. The exact values for this compound would require a specific calculation.

Prediction of Spectroscopic Parameters and Vibrational Frequencies

DFT calculations are highly effective at predicting the vibrational spectra (Infrared and Raman) of molecules. samipubco.com After optimizing the molecular geometry to an energy minimum, a frequency calculation is performed. sioc-journal.cn This computation yields a set of harmonic vibrational frequencies, each corresponding to a specific normal mode of vibration, such as bond stretching, angle bending, or torsional motions. researchgate.net

For this compound, the predicted spectrum would feature distinct frequency regions:

Aromatic C-H stretching: Typically observed above 3000 cm⁻¹. samipubco.comresearchgate.net

Aliphatic C-H stretching: From the methyl group, appearing just below 3000 cm⁻¹.

Aromatic C-C stretching: A series of bands in the 1400-1600 cm⁻¹ region, characteristic of the naphthalene and phenyl rings. researchgate.net

C-H in-plane and out-of-plane bending: These modes appear at lower frequencies and are sensitive to the substitution pattern on the rings. researchgate.netresearchgate.net

Theoretical frequencies are often systematically higher than experimental values due to the harmonic approximation and basis set limitations. Therefore, they are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP) to achieve better agreement with experimental data. doi.org The comparison of calculated and experimental spectra is a powerful method for confirming molecular structure. researchgate.net

Table 2: Selected Calculated Vibrational Frequencies for Naphthalene

Vibrational Mode Calculated Frequency (cm⁻¹, B3LYP/6-311++G**) Experimental Frequency (cm⁻¹) Source
C-H Stretch 3067 3056 researchgate.net
C-C Stretch 1629 1624 researchgate.net
Ring Deformation/C-C Stretch 1388 1381 researchgate.net
C-H In-plane Bend 1263 1271 researchgate.net

Note: These values are for the parent naphthalene molecule and serve as a reference for the types of vibrations expected in its derivatives.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) is a property that maps the electrostatic potential onto the electron density surface of a molecule. uni-muenchen.de It is an invaluable tool for predicting and understanding intermolecular interactions and chemical reactivity. uni-muenchen.deresearchgate.net The MEP surface is color-coded to indicate different potential regions:

Red/Yellow: Regions of negative electrostatic potential, which are electron-rich and susceptible to electrophilic attack.

Blue: Regions of positive electrostatic potential, which are electron-poor and indicate sites for nucleophilic attack.

Green: Regions of neutral or near-zero potential.

For this compound, an MEP analysis would reveal that the most negative potential (red/yellow areas) is delocalized across the π-electron clouds of both the naphthalene and phenyl rings. researchgate.net This indicates that the entire aromatic system is a likely site for interaction with electrophiles. The hydrogen atoms, particularly those bonded to the aromatic rings, would exhibit a positive potential (blue areas), making them potential sites for weak hydrogen-bonding interactions. researchgate.net The MEP map provides a clear, visual guide to the molecule's charge distribution and reactive sites. uni-muenchen.de

Molecular Dynamics Simulations of this compound Systems

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. While DFT provides a static, time-independent picture, MD simulates how a system evolves, providing insights into its dynamic properties and behavior in different environments.

Although specific MD simulations for this compound are not widely published, the methodology has been applied to highly related systems like naphthalene and biphenyl. tandfonline.comnih.gov These studies provide a blueprint for how MD could be used to investigate this compound. Potential applications include:

Aggregation and Solvation: Simulating a collection of this compound molecules in a solvent (like water or an organic solvent) could reveal how they aggregate. nih.gov Analysis of the simulation trajectory would show preferred orientations (e.g., T-shaped or parallel-displaced stacking) driven by weak intermolecular forces. nih.gov

Conformational Dynamics: MD simulations can explore the flexibility of the molecule, particularly the rotation around the C-C bond connecting the two ring systems. This would provide information on the distribution of dihedral angles at a given temperature. tandfonline.com

Crystal Growth and Structure: Simulations can model the process of crystallization from a solution, helping to predict the final crystal shape and packing, as has been done for naphthalene. rsc.org

Interactions with Surfaces or Polymers: MD can be used to understand how the molecule adsorbs onto a surface or diffuses through a polymer matrix, which is relevant for materials science applications.

Quantum Chemical Approaches to Reaction Mechanisms and Energy Profiles

Quantum chemical methods, primarily DFT, are essential for elucidating the detailed mechanisms of chemical reactions. nih.gov By mapping the potential energy surface (PES) of a reaction, chemists can identify the most energetically favorable pathway from reactants to products. This involves locating and calculating the energies of all relevant species, including reactants, intermediates, transition states, and products. nih.govacs.org

For this compound, this approach could be used to study various potential reactions, such as electrophilic aromatic substitution (e.g., nitration, halogenation). For example, to predict the outcome of nitration, a computational chemist would:

Model the reactants (this compound and the nitrating agent).

Calculate the reaction pathways for attack at every possible position on both the naphthalene and phenyl rings.

Locate the transition state structure for each pathway.

Calculate the activation energy (the energy difference between the reactants and the transition state).

The pathway with the lowest activation energy is predicted to be the dominant one, thus determining the regioselectivity of the reaction. nih.gov Such calculations have been successfully used to predict reaction outcomes for a wide range of polycyclic aromatic hydrocarbons. nih.govnih.gov Similarly, the energy profile for its synthesis, for instance via a Suzuki-Miyaura cross-coupling reaction, could be modeled to understand the catalytic cycle and factors influencing the yield. researchgate.netpku.edu.cnuea.ac.uk

Theoretical Insights into Aromaticity and π-Electron Delocalization within the Aryl-Naphthalene Framework

Aromaticity is a fundamental concept describing the unique stability and reactivity of cyclic, planar molecules with delocalized π-electrons. rsc.org In this compound, two distinct aromatic systems—the naphthalene and the phenyl rings—are linked. Computational chemistry offers several quantitative indices to analyze the aromaticity of these rings. researchgate.net

Two of the most common indices are:

Harmonic Oscillator Model of Aromaticity (HOMA): This is a geometry-based index. It evaluates the degree of bond length equalization in a ring, comparing it to an ideal aromatic system (HOMA = 1) and a non-aromatic Kekulé structure (HOMA = 0). researchgate.netnih.gov For this compound, HOMA calculations would likely show that both the substituted and unsubstituted rings of the naphthalene moiety, as well as the tolyl ring, retain high aromatic character, though with slight variations. rsc.org

Nucleus-Independent Chemical Shift (NICS): This is a magnetic criterion for aromaticity. It is calculated as the negative of the magnetic shielding at a specific point, usually the center of a ring (NICS(0)) or 1 Å above it (NICS(1)). chem8.org A more negative NICS value indicates stronger aromatic character (diatropic ring current), while a positive value suggests anti-aromaticity. NICS calculations on the individual rings of this compound would quantify their local aromaticity. researchgate.netresearchgate.net

The connection between the two rings allows for extended π-electron delocalization across the entire molecule. scispace.comresearchgate.netacs.org This delocalization can be quantified using delocalization indices (DIs) derived from the Quantum Theory of Atoms in Molecules (QTAIM). researchgate.netscispace.com These indices measure the number of electrons shared between any two atoms. An analysis of this compound would show significant delocalization within each ring and a smaller, but non-zero, delocalization across the bond linking them, confirming electronic communication between the two aromatic fragments. researchgate.netacs.org

Intermolecular Interactions and Supramolecular Chemistry of 2 4 Methylphenyl Naphthalene Systems

Characterization of Hydrogen Bonding Networks in Crystalline Forms.iucr.orgrsc.orgresearchgate.netnih.gov

While 2-(4-methylphenyl)naphthalene itself lacks classical hydrogen bond donors (like O-H or N-H groups), the broader class of aryl-naphthalene structures can exhibit extensive hydrogen bonding networks, particularly when functional groups capable of such interactions are present. These networks are fundamental in directing the crystal packing and stabilizing the supramolecular architecture.

In derivatives of naphthalene (B1677914), weak C-H···O and C-H···N hydrogen bonds are frequently observed, creating one-, two-, or even three-dimensional networks. For instance, in the crystal structure of some 1-oxo-1,2-dihydronaphthalene derivatives, molecules are linked by intermolecular C-H···O hydrogen bonds, which generate zigzag chains. tandfonline.com Similarly, in certain pyrazolo[3,4-b]quinoline derivatives containing a methylphenyl group, molecules are linked by C-H···N hydrogen bonds, forming sheets that are further stabilized by other interactions.

The presence of amino groups can lead to more complex hydrogen bonding motifs. In 2-[(4-Methylphenyl)sulfanyl]aniline, for example, a cooperative system of N-H···N hydrogen bonds leads to the formation of tetrameric units, demonstrating how these interactions can create discrete supramolecular assemblies. iucr.org Additionally, intramolecular N-H···S hydrogen bonds can also contribute to the conformational preferences of the molecule. iucr.org

Even in the absence of strong donors and acceptors, non-classical hydrogen bonds play a significant role. The interaction between C-H bonds and π-systems, as detailed in the subsequent sections, can be considered a form of hydrogen bonding and is prevalent in aryl-naphthalene structures. iucr.org The characterization of these networks often relies on single-crystal X-ray diffraction, which provides precise information on intermolecular distances and angles, allowing for the identification and analysis of these weak yet crucial interactions.

Interaction TypeDonorAcceptorTypical Resulting MotifReference
C-H···OC-HCarbonyl OxygenZigzag Chains tandfonline.com
C-H···NC-HNitrogenSheets with Rings researchgate.net
N-H···NN-HNitrogenTetrameric Units iucr.org
N-H···SN-HSulfurIntramolecular Rings iucr.org

Aromatic π-π Stacking and Dispersive Interactions.iucr.orgrsc.orgnih.gov

Aromatic π-π stacking interactions are a defining feature of the supramolecular chemistry of this compound and its derivatives. These interactions arise from the attractive, non-covalent forces between the electron clouds of aromatic rings. The geometry of these interactions can vary, including face-to-face, parallel-displaced, and edge-to-face (or T-shaped) arrangements.

In the crystalline state, these interactions, along with weaker dispersive forces, play a crucial role in the dense packing of molecules. For instance, in some 1-oxo-1,2-dihydronaphthalene derivatives, offset π-π interactions with centroid-centroid distances of approximately 3.6572 Å are observed, contributing to the formation of a double-chain structure. tandfonline.com Similarly, in certain pyrazolo[3,4-b]quinoline systems, π-π stacking interactions with a ring-centroid separation of 3.5891 Å link hydrogen-bonded sheets together.

The presence of multiple aromatic rings, as in this compound, allows for a variety of π-π stacking arrangements. The naphthalene core and the methylphenyl ring can interact with neighboring molecules in different orientations, leading to complex three-dimensional architectures. The strength and geometry of these interactions are sensitive to the substituents on the aromatic rings. For example, the co-crystallization of naphthalene diimides with other naphthalene derivatives leads to tunable luminescent properties due to the formation of donor-acceptor interactions and π-π stacking. researchgate.net

The following table summarizes key parameters of π-π stacking interactions found in related aryl-naphthalene structures.

Compound TypeInteracting RingsCentroid-Centroid Distance (Å)Interaction GeometryReference
1-oxo-1,2-dihydronaphthalene derivativeNaphthalene - Naphthalene3.6572Offset tandfonline.com
3-chloro-2-(4-methylphenyl)-2H-pyrazolo[3,4-b]quinolinePyrazole - Phenyl3.5891Not specified researchgate.net
2-(4-fluoro-3-methylphenyl)-5-{[(naphthalen-1-yl)oxy]methyl}-1,3,4-oxadiazoleNaphthalene - Naphthalene3.5754Not specified nih.gov
2-(4-fluoro-3-methylphenyl)-5-{[(naphthalen-1-yl)oxy]methyl}-1,3,4-oxadiazoleBenzene (B151609) - Benzene3.7191Not specified nih.gov

Analysis of C-H···π and Anion-π Interactions within Aryl-Naphthalene Structures.rsc.orgnih.govnih.gov

In the crystal structure of (2Z)-2-(4-Methylphenyl)-3-(2-naphthyl)prop-2-enenitrile, the packing is stabilized by weak intermolecular C-H···π interactions between the centroids of the six-membered rings of the naphthalene moiety of adjacent molecules. Similarly, in some 1-oxo-1,2-dihydronaphthalene derivatives, C-H···π interactions, in conjunction with π-π stacking, connect adjacent chains to form a more complex structure. tandfonline.com The naphthalene ring itself can act as both a hydrogen acceptor for C-H···π interactions and a hydrogen donor for C-H···O interactions in appropriately functionalized derivatives. iucr.org

Anion-π interactions, which are electrostatic interactions between an anion and the electron-deficient face of a π-system, are less common in simple hydrocarbon structures like this compound unless an anion is present in the system. However, in the context of salts of naphthalene derivatives, these interactions can become significant. For example, in platinum (II) complexes with N-alkyl substituted thiourea (B124793) ligands and carboxylate anions derived from naphthalene dicarboxylic acid, hydrogen bonding interactions between the ligands and the counter anions dictate the formation of various hydrogen-bonded networks. rsc.org While not a direct example of anion-π interactions with the naphthalene core itself, it highlights how anions can be integrated into the supramolecular structure of naphthalene-containing systems.

The following table provides examples of C-H···π interactions in related structures.

CompoundDonor C-H GroupAcceptor π-SystemResulting StructureReference
(2Z)-2-(4-Methylphenyl)-3-(2-naphthyl)prop-2-enenitrileNot specifiedNaphthalene ringStabilized crystal packing
1-oxo-1,2-dihydronaphthalene derivativeNot specifiedNot specifiedDouble-chain structure tandfonline.com
1,8-bis(4-methylbenzoyl)naphthalene-2,7-diyl dibenzoate4-methylbenzoyl groupNaphthalene ringStabilized packing iucr.org

Influence of Solvent Effects on Supramolecular Organization of Naphthalene Derivatives.

The choice of solvent can have a profound impact on the supramolecular organization of naphthalene derivatives during crystallization. Solvent molecules can be incorporated into the crystal lattice, forming solvates, and can participate in the network of intermolecular interactions, thereby influencing the final crystal packing.

A notable example is the toluene (B28343) solvate crystal of 1,8-bis(4-methylbenzoyl)naphthalene-2,7-diyl dibenzoate. In this structure, the solvent toluene molecule plays multiple roles, acting as both a hydrogen donor and acceptor for C-H···π non-classical hydrogen bonds, as well as a hydrogen donor for C-H···O=C interactions. iucr.org This demonstrates that the solvent is not merely a passive medium but an active component in the construction of the supramolecular assembly.

The ability of different solvents to form hydrogen bonds or engage in other non-covalent interactions with the solute molecules can lead to the formation of different polymorphs or solvates with distinct crystal structures and properties. For instance, the formation of hydrogen-bonded ladders in naphthalene dicarboxamides can be influenced by the crystallization solvent, although in the specific cases studied, the final structures were obtained from methanol (B129727) and did not incorporate solvent molecules. However, the principle remains that solvent interactions during the self-assembly process are a critical parameter.

The study of solvent effects is crucial for controlling the polymorphism of naphthalene derivatives, which in turn affects their physical properties such as solubility, melting point, and bioavailability in the case of pharmaceutical compounds. The understanding of these effects allows for the targeted synthesis of crystalline materials with specific supramolecular architectures.

Reactivity and Mechanistic Pathways Involving 2 4 Methylphenyl Naphthalene

Investigation of Electrophilic Aromatic Substitution Reactions on the Naphthalene (B1677914) and Phenyl Moieties

Electrophilic aromatic substitution (SEAr) is a fundamental reaction class for aromatic compounds, proceeding through a two-step mechanism involving the formation of a cationic Wheland intermediate. masterorganicchemistry.com In 2-(4-methylphenyl)naphthalene, two aromatic systems are available for electrophilic attack: the naphthalene ring and the p-tolyl (4-methylphenyl) ring. The regioselectivity of these reactions is determined by the directing effects of the substituents on each ring.

The general mechanism involves the attack of an electrophile (E+) on the aromatic ring, which acts as a nucleophile. masterorganicchemistry.com This rate-determining step disrupts the aromaticity to form a resonance-stabilized carbocation. masterorganicchemistry.com A subsequent rapid deprotonation step restores aromaticity, resulting in the substitution of a hydrogen atom with the electrophile. masterorganicchemistry.com

Directing Effects and Regioselectivity:

Naphthalene Moiety: The naphthalene ring itself does not have equivalent positions. Electrophilic attack is generally favored at the C1 (α) position over the C2 (β) position because the resulting carbocation intermediate is more stabilized through resonance, with more structures that preserve one of the benzene (B151609) rings' aromaticity. onlineorganicchemistrytutor.com The p-tolyl group at the C2 position acts as an activating group, directing incoming electrophiles to the ortho (C1 and C3) and para (C6) positions of the naphthalene ring. The C1 position is therefore highly activated.

Phenyl Moiety: The phenyl ring is substituted with a methyl group and the naphthalene-2-yl group. The methyl group is an electron-donating, activating group that directs electrophiles to the ortho (C3' and C5') and para (C4') positions. docbrown.info Since the C4' position is blocked by the methyl group, substitution would be directed to the C3' and C5' positions. The large naphthalene group may exert some steric hindrance.

Competition between these sites means that reaction conditions can influence the final product distribution. However, the C1 position on the naphthalene ring is generally the most likely site for electrophilic attack due to the combined activating effects and the inherent reactivity of that position. Some common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts acylation and alkylation. masterorganicchemistry.com

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution Reactions

Reaction Reagent Predicted Major Product(s)
Nitration HNO₃/H₂SO₄ Predominantly 1-nitro-2-(4-methylphenyl)naphthalene.
Bromination Br₂/FeBr₃ Predominantly 1-bromo-2-(4-methylphenyl)naphthalene.
Sulfonation Fuming H₂SO₄ Predominantly this compound-1-sulfonic acid.
Friedel-Crafts Acylation RCOCl/AlCl₃ Predominantly 1-acyl-2-(4-methylphenyl)naphthalene.

Nucleophilic Substitution Reactions and Their Selectivity

Direct nucleophilic aromatic substitution (SNAr) on unsubstituted, electron-rich aromatic hydrocarbons like this compound is generally not feasible. These reactions require the aromatic ring to be "activated" by the presence of strong electron-withdrawing groups, which are absent in the parent compound.

However, nucleophilic substitution can be readily achieved on derivatives of this compound. For instance, if a halogen atom is introduced onto one of the rings via electrophilic substitution, it can be subsequently displaced by a nucleophile. The bromine atom on a derivative like N-(4-bromo-2-methylphenyl)naphthalene-2-sulfonamide can undergo nucleophilic substitution, allowing for the formation of various other derivatives. Similarly, the amino group on derivatives like 1-(2-Amino-3-chloro-4-methylphenyl)naphthalen-2-ol can act as a nucleophile in substitution reactions with electrophiles. smolecule.com

Oxidation-Reduction Chemistry of the Naphthalene Core and its Phenyl Substituent

Oxidation: The this compound molecule possesses two primary sites susceptible to oxidation: the methyl group of the tolyl substituent and the naphthalene ring system.

Methyl Group Oxidation: The benzylic methyl group can be oxidized to a primary alcohol, an aldehyde, or a carboxylic acid, depending on the oxidant and reaction conditions. For example, cytochrome P450 monooxygenase enzymes can selectively oxidize the methyl C-H bonds of substituted biphenyls and naphthalenes. rsc.org The oxidation of 4-methylbiphenyl (B165694) by CYP101B1 primarily yields 4-biphenylmethanol, demonstrating the feasibility of this transformation. rsc.org Stronger chemical oxidants like potassium permanganate (B83412) can convert the methyl group into a carboxylic acid.

Naphthalene Core Oxidation: The naphthalene ring can undergo oxidation to form naphthoquinones. smolecule.comsmolecule.com For instance, the oxidation of 2-naphthol (B1666908) can lead to dihydroxynaphthalene isomers through unstable dihydrodiol intermediates. researchgate.net Regiocontrolled oxidation of arylnaphthalene precursors using reagents like CrO₃/H₅IO₆ is a key step in the synthesis of certain natural products. nih.gov

Reduction: Reduction of the this compound system typically targets the aromatic rings.

Naphthalene Core Reduction: Catalytic hydrogenation using catalysts like palladium, platinum, or nickel can reduce the naphthalene ring. This process is often stepwise, with one ring being reduced before the other under controlled conditions.

Substituent Reduction: In derivatives containing reducible functional groups, such as a nitro or sulfonamide group, these can be selectively reduced. For example, a sulfonamide group can be reduced to the corresponding amine using reagents like lithium aluminum hydride (LiAlH₄).

Table 2: Summary of Oxidation and Reduction Reactions

Reaction Type Reagent/Catalyst Substrate Moiety Product
Oxidation KMnO₄ Methyl group Carboxylic acid
Oxidation CYP101B1 Enzyme Methyl group Alcohol (e.g., 4-biphenylmethanol) rsc.org
Oxidation CrO₃/H₅IO₆ Naphthalene core Naphthoquinone derivative nih.gov
Reduction LiAlH₄ Sulfonamide derivative Amine derivative
Reduction H₂/Catalyst Naphthalene core Tetrahydronaphthalene derivative

Photochemical Reactions and Excited-State Processes of this compound

The photochemistry of 2-arylnaphthalenes is characterized by processes originating from electronically excited states. Upon absorption of UV light, these molecules can undergo various transformations or dissipate the energy through fluorescence and phosphorescence.

Photocyclization: Related compounds, such as 2-vinyldiphenylacetylene, undergo efficient photocyclization upon irradiation to yield 2-phenylnaphthalene (B165426). rsc.orgrsc.org This reaction proceeds through a cyclic allene (B1206475) intermediate followed by a hydrogen shift or proton transfer. rsc.orgrsc.org While this compound itself is already cyclized, this highlights the general reactivity of the phenyl-naphthalene linkage under photochemical conditions.

Excited-State Dynamics: Studies on 2-phenylnaphthalene and its derivatives reveal insights into their excited-state behavior. The fluorescence spectra can be influenced by the excitation wavelength, suggesting the photoselection of different ground-state conformers (rotamers) arising from rotation around the phenyl-naphthalene single bond. acs.org Luminescence and electron paramagnetic resonance (EPR) studies on similar molecules like 2-methylphenyl 2-naphthoate (B1225688) show that the lowest excited triplet state (T₁) is often localized within the naphthalene moiety. researchgate.net The lifetime and deactivation pathways of these excited states are influenced by the nature and position of substituents. rsc.org For instance, increasing the electron-donating strength of substituents on related naphthalene azo dyes leads to longer-lived excited states. rsc.org

Development of Catalytic Transformations for this compound Derivatives

Catalytic methods are essential for the synthesis and functionalization of this compound and its derivatives, enabling the construction of complex molecules from simpler precursors.

Palladium- and Nickel-Catalyzed Cross-Coupling: These are powerful methods for forming the C-C bond between the phenyl and naphthalene units. The Negishi coupling, for example, can react an arylzinc compound like p-tolylzinc bromide with a sulfonic derivative of a benzoate (B1203000) ester in the presence of a palladium(0) or nickel(0) catalyst to form a 2-(4-methylphenyl)benzoate derivative. google.com Nickel-catalyzed cyclization of ynamide-benzylnitriles with organoboronic acids provides an efficient route to construct highly functionalized 1-arylnaphthalenes. acs.org

Gold-Catalyzed Cyclization: Gold catalysts are effective in mediating intramolecular cyclizations to form the arylnaphthalene scaffold. For example, AuCl₃ in combination with AgSbF₆ can catalyze the cyclization of specific alkynyl esters to produce arylnaphthalene lignan (B3055560) lactone precursors in high yields. nih.govacs.org

Copper-Catalyzed Reactions: Copper catalysts are also used in the synthesis of substituted naphthalenes. Cascade reactions of 2-halophenyl ketones with 1,3-dicarbonyl compounds in the presence of a copper catalyst can yield 1,2,3,4-tetrasubstituted naphthalenes. thieme-connect.com

Table 3: Examples of Catalytic Transformations for Arylnaphthalene Synthesis

Reaction Type Catalyst Key Reactants Product Type Reference
Negishi Coupling Pd(0) or Ni(0) Arylzinc Halide + Benzoate Sulfonate 2-Arylbenzoic acid ester google.com
Addition/Cyclization Ni(dppp)Cl₂/K₃PO₄ Ynamide-benzylnitrile + Arylboronic Acid Diamino-functionalized 1-arylnaphthalene acs.org
Intramolecular Cyclization AuCl₃/AgSbF₆ Carbonyl-functionalized Arylalkyne Arylnaphthalene Lignan Scaffold acs.org
Cascade Reaction CuCl 2-Halophenyl Ketone + 1,3-Dicarbonyl Tetrasubstituted Naphthalene thieme-connect.com

Advanced Applications in Materials Science and Organic Optoelectronics

Luminescent Properties and Development as Fluorescent Probes

Naphthalene (B1677914) derivatives are known for their excellent luminescence, making them ideal candidates for fluorescent probes. mdpi.com These probes are instrumental in detecting and imaging specific analytes in various chemical and biological systems. The fluorescence of these molecules can be influenced by environmental factors such as solvent polarity and viscosity, a characteristic that is exploited in sensor development. researchgate.net

Research into naphthalene derivatives has shown that their photophysical properties, including absorption and emission wavelengths, fluorescence quantum yields, and lifetimes, can be fine-tuned by modifying their chemical structure. For instance, the introduction of different functional groups to the naphthalene core can shift the emission wavelength and enhance the quantum yield. rsc.orguchile.cl

Derivatives of 2-(4-Methylphenyl)naphthalene have been investigated as fluorescent probes. For example, some naphthalene-based probes exhibit significant changes in their fluorescence upon binding with metal ions like Al³⁺, allowing for their detection. mdpi.com The response of these probes is often rapid and can be used for both qualitative and quantitative analysis. mdpi.com Two-photon microscopy has been successfully employed with certain naphthalene-based probes for imaging within living cells. thno.org The design of these probes often leverages mechanisms like photo-induced electron transfer (PET), intramolecular charge transfer (ICT), and fluorescence resonance energy transfer (FRET). mdpi.com

Table 1: Photophysical Properties of a Naphthalene-Based Fluorescent Probe System This table presents data for a fluorescent system involving a naphthalene derivative probe and its response to Al³⁺.

ParameterValue
Optimal Reaction pH6 mdpi.com
Optimal Reaction Temperature25 °C mdpi.com
Optimal Reaction Time5 minutes mdpi.com
Detection Limit for Al³⁺8.73 × 10⁻⁸ mol/L mdpi.com
Binding Ratio (Probe:Al³⁺)2:1 mdpi.com
Binding Constant (Ka)1.598 × 10⁵ M⁻¹ mdpi.com

Data sourced from a study on a naphthalene derivative fluorescent probe for Al³⁺ detection. mdpi.com

Integration into Photoinitiator Systems and Photopolymerization Processes

Photoinitiators are compounds that, upon absorbing light, generate reactive species like free radicals to initiate polymerization. this compound and its derivatives can function as photosensitizers in two-component or three-component photoinitiating systems. rsc.orgmdpi.com In such systems, the photosensitizer absorbs light at a specific wavelength and then transfers the absorbed energy to another molecule (the photoinitiator), which then starts the polymerization process. mdpi.comrsc.org

Naphthalene derivatives have been successfully used as photosensitizers for iodonium (B1229267) salts in both free-radical and cationic photopolymerization processes. rsc.orgrsc.org These systems are versatile and can be used to polymerize a variety of monomers, including acrylates, epoxides, and vinyl ethers. rsc.org The efficiency of the polymerization process can be influenced by the specific structure of the naphthalene derivative and the other components of the photoinitiating system. rsc.org For instance, derivatives of 1-amino-4-methyl-6-(p-tolyl)naphthalene-2-carbonitrile have been shown to be effective photosensitizers for iodonium salts under both UV and visible light, making them suitable for applications like 3D printing. rsc.org

The absorption characteristics of these naphthalene-based photosensitizers are crucial for their effectiveness. They typically exhibit strong absorption in the UV-A and visible light regions, which allows for efficient light harvesting and initiation of polymerization. rsc.org The kinetic parameters of the photopolymerization, such as the rate of polymerization and final monomer conversion, are key metrics used to evaluate the performance of these photoinitiating systems. rsc.org

Role in Organic Optoelectronic Materials and Devices

Organic optoelectronic devices, such as organic light-emitting diodes (OLEDs), rely on organic materials with specific electronic and optical properties. scielo.org.mx Small organic molecules like this compound are attractive for these applications because they can be highly purified and can form ordered structures that facilitate high charge carrier mobilities. acs.org

Naphthalene derivatives are investigated for various roles in OLEDs, including as emitters, host materials, and charge-transporting materials. nih.govlookchem.comrsc.org The electroluminescent properties of these materials are determined by their molecular structure. nih.gov For instance, some zinc(II) complexes incorporating ligands derived from naphthalene have been synthesized and studied as blue light emitters for OLEDs. nih.gov In the context of white OLEDs, derivatives of naphthalene have been used as part of the emissive layer. researchgate.net

The performance of organic electronic devices is heavily dependent on the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the materials used. rsc.org The ability to tune these energy levels through chemical modification of the this compound structure is a key area of research. researchgate.net For instance, N-(p-Tolyl)-2-naphthylamine, a related compound, has been identified as a potential hole-transporting material for phosphorescent OLEDs. lookchem.com

Contributions to Advanced Polymer and Nanomaterial Synthesis

This compound can serve as a monomer or a fundamental building block in the synthesis of advanced polymers and nanomaterials. The incorporation of the naphthalene moiety into a polymer backbone can impart desirable properties such as enhanced thermal stability, and specific optical and electronic characteristics. mdpi.com

For example, naphthalene-based porous organic polymers have been synthesized for applications in gas capture and heavy metal adsorption. mdpi.com These materials can be prepared through a one-pot polycondensation of naphthalene-containing monomers. mdpi.com The resulting polymers often exhibit high surface areas and porous structures, making them effective adsorbents. mdpi.com

In the realm of nanomaterials, derivatives of this compound can be used to create functionalized structures. For instance, coordination polymers incorporating lanthanide metals and ligands derived from substituted naphthalenes have been synthesized. researchgate.net These materials can exhibit interesting luminescent properties and have potential applications in sensing. researchgate.net The synthesis of naphthaleman, a unique molecule composed of multi-substituted naphthalenes, highlights the use of naphthalene derivatives in constructing complex molecular architectures. acs.org The regiocontrolled synthesis allows for precise placement of functional groups, leading to materials with tailored properties. acs.org

Conclusion and Future Research Perspectives

Synthesis and Structural Control Advancements for Aryl-Naphthalenes

Recent years have witnessed significant progress in the synthesis of aryl-naphthalene derivatives, moving towards more efficient and environmentally friendly methods. rsc.org The development of multicomponent reactions, for instance, offers a streamlined approach to constructing complex arylnaphthalene lignan (B3055560) lactones, which are valuable natural products with potential biological activities. rsc.org These methods improve step economy and minimize waste, aligning with the principles of green chemistry. rsc.org

Photocyclization has also emerged as a powerful tool for the synthesis of aryltetralin and arylnaphthalene lignans. tandfonline.com This technique often allows for the formation of products with specific stereochemistry that are not easily accessible through traditional thermal reactions. tandfonline.com Further advancements in this area could involve the use of novel photosensitizers and flow-chemistry setups to enhance reaction efficiency and scalability. tandfonline.com

Modern synthetic strategies, including palladium-promoted [2+2+2] cyclizations and silver-promoted radical addition/cyclization processes, have provided novel pathways to the arylnaphthalene framework. mdpi.com These methods offer greater control over the substitution patterns on the naphthalene (B1677914) core, enabling the synthesis of a diverse library of derivatives for structure-activity relationship studies. mdpi.comnih.gov Future efforts will likely focus on the development of even more selective and versatile catalytic systems to further expand the accessible chemical space of aryl-naphthalenes. acs.orgthieme-connect.com

A key challenge and future direction lies in achieving precise control over the three-dimensional structure of these molecules. The dihedral angle between the aryl and naphthalene rings, for example, is influenced by both intramolecular and intermolecular forces and plays a crucial role in determining the solid-state packing and, consequently, the material's properties. researchgate.net The synthesis of novel derivatives with specific substituents will allow for a more systematic investigation of these structure-property relationships. researchgate.net

Expanding the Scope of Computational and Theoretical Studies for Molecular Design

Computational and theoretical studies are becoming increasingly indispensable in the design and prediction of the properties of 2-(4-Methylphenyl)naphthalene derivatives. Density Functional Theory (DFT) calculations have proven to be a valuable tool for understanding the electronic structure, molecular geometry, and potential reactivity of these compounds. acs.orgdoi.org For instance, DFT can be used to calculate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, providing insights into the electronic properties and potential for charge transfer. doi.orgsioc-journal.cn

By correlating theoretical calculations with experimental results, researchers can elucidate the factors that contribute to specific properties, such as corrosion inhibition efficiency or charge carrier mobility. rsc.orgtandfonline.com This integrated approach allows for a more rational design of new molecules with enhanced performance. rsc.org For example, theoretical studies can help predict how different substituents on the aryl or naphthalene rings will affect the planarity of the molecule and its ability to interact with other molecules or surfaces. researchgate.netrsc.org

Future computational work will likely involve more sophisticated modeling techniques to simulate the behavior of these molecules in complex environments. researchgate.net This could include molecular dynamics simulations to study the formation of self-assembled monolayers on surfaces or to predict the morphology of thin films. rsc.org The development of more accurate and efficient computational methods will accelerate the discovery of new this compound derivatives with optimized properties for specific applications. acs.org

Emerging Applications in Advanced Functional Materials Driven by this compound Derivatives

The unique photophysical and electronic properties of this compound and its derivatives make them attractive candidates for a wide range of advanced functional materials. The naphthalene moiety, with its extended π-system, provides a robust and tunable platform for creating materials with interesting optical and electronic characteristics. nih.gov

One promising area of application is in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices. mdpi.com By incorporating different functional groups, the emission color and efficiency of these materials can be fine-tuned. rsc.org For example, naphthalene-stilbene derivatives have been investigated as effective visible-light sensitizers for photopolymerization processes, which are crucial for applications like 3D printing. rsc.org

Furthermore, the ability of naphthalene-based compounds to form stable protective layers on metal surfaces suggests their potential as corrosion inhibitors. rsc.org The planar structure of the naphthalene ring facilitates strong interactions with metal surfaces, and the introduction of specific functional groups can enhance this protective effect. rsc.org

The versatility of the aryl-naphthalene scaffold also extends to the field of medicinal chemistry. Arylnaphthalene lignans, a class of natural products containing this core structure, have shown a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties. nih.govrsc.orgplos.org The synthesis of novel derivatives of this compound could lead to the discovery of new therapeutic agents with improved efficacy and selectivity. nih.govplos.orggoogle.com

Future research will likely focus on exploring new applications for these compounds in areas such as sensors, molecular switches, and other advanced functional materials. The ability to tailor the properties of this compound derivatives through synthetic modification, guided by computational design, opens up a vast landscape for scientific discovery and technological innovation.

Q & A

Q. What methodologies are recommended for identifying and prioritizing toxicological studies on 2-(4-Methylphenyl)naphthalene?

Researchers should adopt a systematic literature review framework, including:

  • Database searches : Use PubMed, TOXCENTER, and NTRL with Boolean strings targeting terms like "polycyclic aromatic hydrocarbons (PAHs)", "toxicokinetics", and "environmental monitoring" .
  • Inclusion criteria : Prioritize peer-reviewed studies on inhalation, oral, or dermal exposure routes in humans or laboratory mammals, focusing on systemic effects (e.g., hepatic, respiratory) .
  • Screening process : A two-step approach (title/abstract screening followed by full-text review) reduces bias. For example, only 720 of 14,468 initial records were deemed relevant in recent reviews .

Q. How should researchers design preliminary in vivo studies to assess acute toxicity?

  • Species selection : Use rodents (rats/mice) for consistency with existing toxicological profiles .
  • Exposure routes : Align with human exposure pathways (e.g., inhalation for occupational studies, oral for environmental contamination) .
  • Outcome metrics : Monitor body weight changes, hematological parameters, and organ-specific effects (e.g., liver enzyme levels) .

Advanced Research Questions

Q. What strategies resolve contradictions in hepatotoxicity data across studies?

  • Meta-analytical weighting : Assign higher confidence to studies with low risk of bias (e.g., randomized dosing, controlled confounding variables) .
  • Mechanistic validation : Conduct in vitro assays (e.g., cytochrome P450 inhibition) to verify metabolic pathways implicated in liver damage .
  • Dose-response reconciliation : Compare NOAEL/LOAEL thresholds across studies, adjusting for species-specific metabolic rates .

Q. How can researchers evaluate the risk of bias in animal studies on respiratory effects?

Use standardized questionnaires assessing:

  • Experimental rigor : Was dose randomization and allocation concealment adequate?
  • Outcome reporting : Were all measured endpoints (e.g., bronchial inflammation, oxidative stress markers) fully disclosed?
  • Confounding factors : Were variables like age, sex, and genetic strain controlled? Studies with ≥3 "yes" responses to bias criteria are rated as moderate/high confidence .

Q. What advanced analytical techniques quantify this compound in complex matrices?

  • GC-MS : Optimal for volatile derivatives; detection limits ≤1 ppb in environmental samples (e.g., air, water) .
  • HPLC-UV/fluorescence : Preferred for biological matrices (e.g., serum, tissue homogenates) due to selectivity for aromatic structures .
  • High-resolution mass spectrometry (HRMS) : Resolves structural isomers and metabolic byproducts (e.g., hydroxylated derivatives) .

Q. What mechanistic studies are critical to elucidating metabolic pathways?

  • Isotope tracing : Use 14^{14}C-labeled this compound to track hepatic metabolism and biliary excretion .
  • Enzyme inhibition assays : Identify CYP450 isoforms (e.g., CYP1A1, CYP2E1) responsible for bioactivation using recombinant microsomes .
  • Omics integration : Pair transcriptomics (RNA-seq) with metabolomics to map gene expression changes linked to metabolite formation .

Methodological Guidance for Data Interpretation

Q. How should researchers integrate heterogeneous data from epidemiological and animal studies?

  • Weight-of-evidence approach : Categorize findings by study type (e.g., human cohort vs. rodent bioassay) and assign confidence ratings (high/moderate/low) .
  • Cross-species extrapolation : Apply physiologically based pharmacokinetic (PBPK) modeling to adjust dose metrics for human relevance .

Q. What criteria define a "high-confidence" toxicological study?

  • Peer review : Studies published in journals with rigorous editorial standards .
  • Reproducibility : Data replicated across ≥2 independent labs .
  • Completeness : Full disclosure of raw data, statistical methods, and conflict-of-interest statements .

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